2-(3-Methoxybenzyl)oxirane
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Overview
Description
2-(3-Methoxybenzyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers known for their high reactivity due to the ring strain. This compound features a methoxybenzyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)oxirane typically involves the reaction of 3-methoxybenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted alcohols or ethers.
Scientific Research Applications
2-(3-Methoxybenzyl)oxirane is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of polymers and resins due to its reactivity.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzyl)oxirane involves the nucleophilic attack on the strained oxirane ring. This attack can occur at either carbon atom of the ring, leading to ring opening and the formation of a more stable product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
- 2-(4-Methoxybenzyl)oxirane
- 2-(2-Methoxybenzyl)oxirane
- 2-(3-Methylbenzyl)oxirane
Comparison: 2-(3-Methoxybenzyl)oxirane is unique due to the position of the methoxy group on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. The presence of the methoxy group at the meta position can lead to different electronic and steric effects compared to its ortho and para counterparts.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-9-4-2-3-8(5-9)6-10-7-12-10/h2-5,10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRCLNOOFJHRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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